potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate
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Overview
Description
Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its role in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2R)-pyrrolidine-2-carboxylic acid.
Carbamoylation: The carboxylic acid group is then converted to a methylcarbamoyl group using methyl isocyanate under controlled conditions.
Formation of Potassium Salt: The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate: The enantiomer of the compound with similar properties but different chiral configuration.
Potassium (2R)-1-(ethylcarbamoyl)pyrrolidine-2-carboxylate: A similar compound with an ethyl group instead of a methyl group.
Potassium (2R)-1-(methylcarbamoyl)piperidine-2-carboxylate: A related compound with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Uniqueness
Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity. Its ability to act as a chiral auxiliary and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
potassium;(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBARLXWYVZQKG-NUBCRITNSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCC1C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N1CCC[C@@H]1C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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